![molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4](/img/structure/B181053.png)

N-[(4-fluorophenyl)sulfonyl]-beta-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

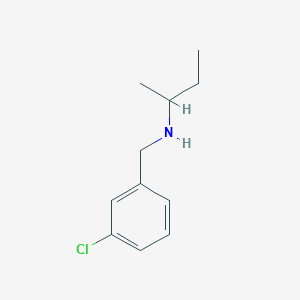

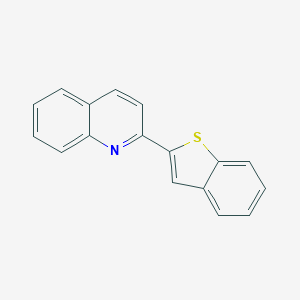

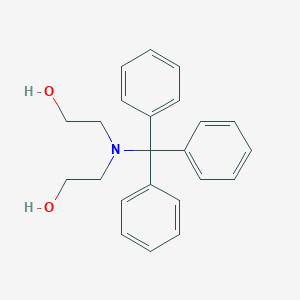

“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is 1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a fluorophenyl group attached to a sulfonyl group, which is in turn attached to a beta-alanine molecule .

科学的研究の応用

Organic Synthesis

“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” serves as a building block in organic synthesis. Its sulfonyl fluoride group is particularly reactive, making it a valuable intermediate for constructing more complex molecules. This compound can be used to introduce fluorine-containing motifs, which are common in pharmaceuticals due to their ability to modulate biological activity .

Chemical Biology

In chemical biology, this compound’s ability to interact with proteins through its sulfonyl group can be exploited. It can act as a proteomics tool, helping to label or modify proteins, which is essential for understanding protein function and interaction .

Drug Discovery

The introduction of the sulfonyl group into drug candidates can improve their metabolic stability, making “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” a useful reagent in drug discovery. Its structural motif is found in several drug molecules, indicating its importance in medicinal chemistry .

Materials Science

In materials science, the compound’s unique properties can be utilized to develop new materials with specific characteristics, such as enhanced durability or chemical resistance. The fluorine atom can impart high thermal stability and resistance to oxidative degradation .

Proteomics Research

As a specialty product for proteomics research, “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” can be used to study protein expression and modification. It can help in identifying protein markers for diseases or in the development of targeted therapies .

Bioorthogonal Chemistry

This compound plays a role in bioorthogonal chemistry, where it can be used in click chemistry reactions that occur inside living organisms without interfering with natural biochemical processes. This is crucial for tagging biomolecules in vivo .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals, derived from compounds like “N-[(4-fluorophenyl)sulfonyl]-beta-alanine”, is an efficient method for producing sulfonyl fluorides. This technique is valuable for synthesizing diverse functionalized sulfonyl fluorides with potential applications in various fields .

作用機序

While the specific mechanism of action for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is not available, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

特性

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQZLIWXZJFLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353894 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

CAS RN |

208121-88-4 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)